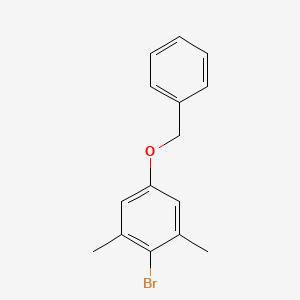

5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene

説明

特性

IUPAC Name |

2-bromo-1,3-dimethyl-5-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-11-8-14(9-12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPOYZVSGGMEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene typically involves the bromination of 5-(Benzyloxy)-1,3-dimethylbenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions

5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The benzyloxy group can be oxidized to a benzoic acid derivative using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution: Formation of 5-(Benzyloxy)-2-substituted-1,3-dimethylbenzene derivatives.

Oxidation: Formation of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzoic acid.

Reduction: Formation of 5-(Benzyloxy)-1,3-dimethylbenzene.

科学的研究の応用

5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene has several applications in scientific research:

作用機序

The mechanism of action of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the benzyloxy group is converted to a carboxylic acid through the formation of an intermediate aldehyde .

類似化合物との比較

Table 1: Key Properties of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene and Analogues

*Note: Properties inferred from structurally similar compounds in evidence.

- Solubility Trends : 2-Bromo-1,3-dimethylbenzene (CAS 576-22-7) has a molar water solubility of 0.10 mmol/L, which falls below the threshold (0.46 mmol/L) associated with GABAA receptor modulation . The addition of a benzyloxy group in 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene likely increases lipophilicity, reducing aqueous solubility but enhancing organic-phase reactivity.

- Halogen Effects : Compared to 5-Bromo-2-iodo-1,3-dimethylbenzene (CAS 689260-53-5), bromine at the 2-position offers distinct reactivity. Iodine’s lower electronegativity and stronger C–I bond dissociation energy enable selective substitution reactions (e.g., Miyaura borylation) .

生物活性

5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene is an organic compound with notable chemical properties that have attracted interest in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure

The compound features a bromine atom and a benzyloxy group attached to a dimethyl-substituted benzene ring. Its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the benzyloxy group enhances lipophilicity, which may facilitate membrane permeability and interaction with biological systems.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens .

Antimicrobial Studies

Research has shown that 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Case Studies

A notable study focused on the synthesis and biological evaluation of derivatives of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene. The derivatives were tested for their antimicrobial properties, revealing that modifications to the structure could enhance activity against specific bacterial strains .

Comparative Analysis

When comparing 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene with similar compounds, it stands out due to its unique combination of functional groups. For instance:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene | Benzyloxy group, bromine | Antimicrobial, potential enzyme inhibitor |

| Methyl 4-hydroxybenzoate | Hydroxyl group | Antimicrobial, moderate anti-inflammatory |

| Methyl 4-(benzyloxy)benzoate | Benzyloxy group | Limited antimicrobial activity |

Q & A

Q. What are the standard synthetic routes for preparing 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

Benzyloxy Group Introduction : Protect a hydroxyl group via benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Bromination : Direct electrophilic bromination at the 2-position using NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .

Methylation : Install methyl groups via Friedel-Crafts alkylation or using methyl iodide and a strong base (e.g., LDA).

Advanced techniques like microwave-assisted synthesis may enhance reaction efficiency and yield .

Q. How can researchers purify and characterize 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Characterization :

- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 7.3–7.5 ppm for benzyl protons; δ 2.3 ppm for methyl groups).

- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry (e.g., bond angles and Br positioning) .

- Mass Spectrometry : Validate molecular weight (expected [M⁺] = 320.2 g/mol).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How do substituents (benzyloxy, bromo, methyl) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Benzyloxy Group : Acts as an electron-donating group, activating the ring for electrophilic substitution but may hinder coupling reactions due to steric bulk.

- Bromo Substituent : Serves as a leaving group in Suzuki-Miyaura couplings; reactivity depends on the position (2-bromo vs. para/meta) .

- Methyl Groups : Electron-donating effects stabilize intermediates but may reduce solubility in polar solvents.

Experimental Design : Compare coupling efficiency with Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) under varying temperatures .

Q. What strategies mitigate competing side reactions during synthesis (e.g., over-bromination or demethylation)?

- Methodological Answer :

- Controlled Bromination : Use stoichiometric Br₂ or NBS with precise temperature control (−10°C to 0°C) to prevent di- or tri-bromination .

- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) before benzylation .

- Reaction Monitoring : Employ TLC or in-situ IR spectroscopy to track intermediate formation .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors.

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with observed biological activity (e.g., IC₅₀ values) .

- Solubility Modeling : Predict logP values using tools like ChemAxon to optimize pharmacokinetic properties .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。